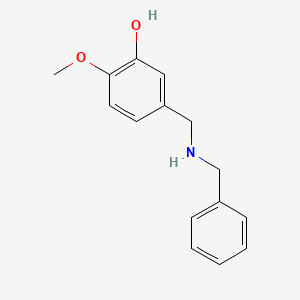

5-(Benzylaminomethyl)-2-methoxyphenol

Description

Contextualization within Methoxyphenol and Benzylaminomethyl Chemical Classes

5-(Benzylaminomethyl)-2-methoxyphenol is a molecule that incorporates two key functional moieties: a methoxyphenol group and a benzylaminomethyl group. The methoxyphenol portion, specifically a guaiacol (B22219) derivative (2-methoxyphenol), is a common structural motif found in numerous natural products and synthetic compounds. rsc.org The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring influences the molecule's electronic properties and reactivity. The hydroxyl group generally activates the benzene ring towards electrophilic substitution, directing incoming substituents to the ortho and para positions. learncbse.in

The benzylaminomethyl group [(C₆H₅)CH₂NHCH₂-] introduces a secondary amine and a benzyl (B1604629) substituent. This part of the molecule can influence its solubility, basicity, and potential for intermolecular interactions, such as hydrogen bonding. The combination of these two groups on a single aromatic ring creates a molecule with a distinct set of physical and chemical properties.

Historical Trajectory and Evolution of Academic Inquiry into this compound and Related Scaffolds

While specific academic inquiry into this compound is not extensively documented in publicly available literature, the foundational research on its constituent scaffolds, methoxyphenols and benzylamines, has a long and rich history. Research into methoxyphenols, for instance, has been driven by their presence in natural products and their utility as synthetic intermediates. nih.gov The study of substituted phenols and their reactivity has been a fundamental aspect of organic chemistry for over a century. learncbse.in

The synthesis of related m-aryloxy phenols has been a significant area of research, with methods like the Ullmann condensation being developed in the early 1900s to create such structures. nih.gov More contemporary research has focused on developing new synthetic routes to substituted 2-methoxyphenol derivatives. rsc.org The investigation of benzylamine (B48309) derivatives has also been a continuous area of study, largely due to their prevalence in biologically active compounds and their use as versatile building blocks in organic synthesis.

Current Landscape of Fundamental Research on this compound: Identified Gaps and Opportunities

The current research landscape for this compound itself appears to be largely unexplored, representing a significant gap in the scientific literature. uni.lu There is a lack of published studies detailing its synthesis, characterization, and potential applications. This absence of specific research presents a clear opportunity for novel investigation.

In contrast, the broader class of methoxyphenol derivatives is an active area of research. For example, studies have explored their potential as reversible inhibitors of myeloperoxidase, which could have implications for conditions like atherosclerosis. nih.gov Additionally, the phytotoxic activity of 2-methoxyphenol has been evaluated, suggesting potential applications in agriculture. mdpi.com The synthesis of various methoxy derivatives of other phenolic compounds, such as resveratrol, has also been undertaken to explore their biological activities. mdpi.com These studies on related compounds hint at the potential avenues of research that could be pursued for this compound.

Scope and Objectives of Scholarly Investigation into this compound

Given the current research gap, the primary objective of any scholarly investigation into this compound would be to establish its fundamental chemical and physical properties. This would involve developing and optimizing a synthetic route to produce the compound in sufficient purity and yield.

Subsequent objectives would include a thorough characterization of the molecule using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Once its structure and properties are well-defined, further research could explore its potential in various applications, drawing inspiration from the known activities of related methoxyphenol and benzylaminomethyl compounds. This could include investigating its biological activity, its potential as a ligand for metal complexes, or its utility as a building block for more complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | nih.gov |

| Molecular Weight | 243.30 g/mol | nih.gov |

| PubChem CID | 2756610 | nih.gov |

| IUPAC Name | 5-[(benzylamino)methyl]-2-methoxyphenol | nih.gov |

| InChI | InChI=1S/C15H17NO2/c1-18-15-8-7-13(9-14(15)17)11-16-10-12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | uni.lu |

| InChIKey | DFYCFKUHDJHFMF-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)O | uni.lu |

Table 2: Chemical Properties of a Related Isomer, 4-(Benzylaminomethyl)-2-methoxyphenol

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | nih.gov |

| Molecular Weight | 243.30 g/mol | nih.gov |

| PubChem CID | 420719 | nih.gov |

| IUPAC Name | 4-[(benzylamino)methyl]-2-methoxyphenol | nih.gov |

| InChI | InChI=1S/C15H17NO2/c1-18-15-9-13(7-8-14(15)17)11-16-10-12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | nih.gov |

| InChIKey | KXXBEKGUFGRVPY-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | COC1=CC(=C(C=C1)O)CNCC2=CC=CC=C2 | chemspider.com |

Structure

3D Structure

Properties

IUPAC Name |

5-[(benzylamino)methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-18-15-8-7-13(9-14(15)17)11-16-10-12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYCFKUHDJHFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373440 | |

| Record name | 5-(Benzylaminomethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58451-94-8 | |

| Record name | 5-(Benzylaminomethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzylaminomethyl 2 Methoxyphenol

Retrosynthetic Analysis and Key Precursors for 5-(Benzylaminomethyl)-2-methoxyphenol

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C-N bond of the secondary amine and the C-C bond between the aromatic ring and the benzylic methylene (B1212753) group.

Disconnection 1: C-N Bond Cleavage (Reductive Amination Pathway)

This disconnection simplifies the target molecule into two key precursors: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and benzylamine (B48309) . The forward reaction would involve the formation of an imine intermediate from the condensation of the aldehyde and the amine, followed by reduction to the target secondary amine.

Disconnection 2: C-C and C-N Bond Cleavage (Mannich Reaction Pathway)

A three-component disconnection, characteristic of a Mannich reaction, breaks down the target molecule into 2-methoxyphenol (guaiacol), formaldehyde (B43269) , and benzylamine . This one-pot approach is often favored for its atom economy and straightforward procedure.

These analyses identify the following key precursors for the synthesis of this compound:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Hydroxy-3-methoxybenzaldehyde | Vanillin | Aldehyde component in multi-step synthesis |

| Benzylamine | Amine component in both pathways | |

| 2-Methoxyphenol | Guaiacol (B22219) | Phenolic substrate in Mannich reaction |

| Formaldehyde | Methylene source in Mannich reaction |

Established and Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two primary synthetic strategies emerge for the preparation of this compound: a multi-step protocol involving reductive amination and a one-pot Mannich reaction.

Multi-Step Organic Synthesis Protocols

A common and reliable method for synthesizing secondary amines like this compound is through a two-step sequence involving the formation of a Schiff base followed by its reduction. sciforum.net This approach offers good control over the reaction progress and product purity.

The first step is the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzylamine in a suitable solvent, such as methanol (B129727), typically under reflux conditions to form the corresponding imine, (E)-4-((benzylimino)methyl)-2-methoxyphenol. studylib.net

In the second step, the resulting Schiff base is reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. sciforum.net The reduction is usually carried out in a protic solvent like methanol or a mixture of methanol and dichloromethane (B109758) at room temperature. sciforum.net

Table 1: Representative Two-Step Synthesis Protocol

| Step | Reaction | Reactants | Conditions |

|---|---|---|---|

| 1 | Imine Formation | 4-hydroxy-3-methoxybenzaldehyde, Benzylamine | Methanol, Reflux, 8 h |

This multi-step approach is advantageous for its generally high yields and the ability to isolate and characterize the intermediate imine, ensuring the desired regiochemistry.

One-Pot Reaction Strategies, Including Mannich Reactions

The Mannich reaction provides a more direct and atom-economical route to this compound. wikipedia.org This three-component condensation involves the aminoalkylation of an acidic proton located on a substrate, in this case, the aromatic ring of 2-methoxyphenol (guaiacol). wikipedia.org

In this one-pot strategy, 2-methoxyphenol is reacted with formaldehyde and benzylamine. The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the condensation of formaldehyde and benzylamine. wikipedia.org The electron-rich aromatic ring of 2-methoxyphenol then undergoes electrophilic aromatic substitution, with the aminomethyl group being directed primarily to the position para to the hydroxyl group, yielding the target compound. The reaction is often carried out in a protic solvent like ethanol (B145695) and may require heating. scitepress.org

Table 2: Mannich Reaction for the Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions |

|---|

The Mannich reaction is a powerful tool for the synthesis of such compounds, though optimization may be required to minimize the formation of byproducts. scitepress.org

Demethylation Procedures for Methoxyphenol Precursors

In some synthetic schemes, it may be necessary to introduce the benzylaminomethyl group to a dimethoxy precursor, followed by selective demethylation to unmask the phenolic hydroxyl group. Various reagents are available for the cleavage of aryl methyl ethers.

One such method involves the use of strong acids like hydrobromic acid (HBr). google.com A patented process describes the demethylation of methoxybenzylamine by refluxing with HBr, where the removal of water can enhance the reaction rate and yield by increasing the effective acid concentration and reaction temperature. google.com

Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl methyl ethers, often used at low temperatures in chlorinated solvents. nih.gov Catalytic methods for demethylation are also being explored to provide greener alternatives to stoichiometric reagents. nih.gov

Table 3: Common Demethylation Reagents for Methoxyphenol Precursors

| Reagent | Conditions |

|---|---|

| Hydrobromic Acid (HBr) | Reflux |

| Boron Tribromide (BBr₃) | Dichloromethane, Low Temperature |

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency of this compound

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters, particularly the choice of catalyst and ligands.

Catalyst Systems and Ligand Effects

In the context of the multi-step synthesis involving reductive amination, the hydrogenation of the intermediate imine can be performed catalytically. While hydride reagents like NaBH₄ are effective, catalytic hydrogenation offers advantages in terms of atom economy and reduced waste. nih.gov

A variety of metal catalysts are active for reductive amination, including those based on platinum, palladium, and nickel. nih.govrsc.org For instance, platinum catalysts have been shown to be effective in the reductive alkylation of amines. nih.gov The choice of solvent can also play a crucial role, with studies showing that controlled amounts of water can sometimes have a beneficial effect on reductive amination reactions. researchgate.net

For Mannich reactions, while often run under thermal conditions without a specific catalyst, Lewis acids or Brønsted acids can be employed to activate the electrophile and accelerate the reaction. The catalytic system's choice can also influence the regioselectivity of the aminomethylation on the phenol (B47542) ring.

Table 4: Potential Catalytic Systems for Synthesis

| Synthetic Step | Catalyst System | Potential Advantages |

|---|---|---|

| Reductive Amination | Pd/C, H₂ | High efficiency, clean reaction |

| Reductive Amination | PtO₂, H₂ | Effective for amine alkylation |

| Reductive Amination | Ni/SBA-15, H₂ | Non-precious metal catalyst |

Further research into specific catalyst and ligand combinations for the synthesis of this compound could lead to more efficient, selective, and environmentally benign synthetic protocols.

Solvent Selection and Temperature Regimes

The choice of solvent and the control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound.

Solvent Selection: The solvent plays a crucial role in both the imine formation and the reduction steps. Methanol is a commonly employed solvent for the initial condensation of the aldehyde and amine. jocpr.com Its polar protic nature facilitates the dissolution of the reactants and the stabilization of charged intermediates during the nucleophilic addition. For the reduction step with sodium borohydride, a mixture of solvents such as methanol and a less reactive solvent like dichloromethane can be used. jocpr.com However, from a green chemistry perspective, chlorinated solvents like dichloromethane and 1,2-dichloroethane (B1671644) are being replaced by more environmentally benign alternatives such as ethyl acetate, dimethyl carbonate, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). acsgcipr.orgresearchgate.netrsc.org Ethyl acetate, in particular, has been identified as a broadly comparable solvent to traditional chlorinated solvents for reductive aminations using borohydride-based reductants. researchgate.net The use of alcohols as solvents requires caution when using catalytic hydrogenation, as they can be oxidized by the catalyst, leading to byproducts. acsgcipr.org

Temperature Regimes: The synthesis is typically a two-stage process with distinct temperature profiles. The initial formation of the Schiff base (imine) is often accelerated by heating. A common approach involves refluxing the mixture of 3-hydroxy-4-methoxybenzaldehyde and benzylamine in a suitable solvent, such as methanol, at temperatures around 80 °C for several hours to ensure complete condensation. jocpr.com Following the imine formation, the reaction mixture is cooled to room temperature before the introduction of the reducing agent. The reduction of the imine with sodium borohydride is an exothermic process and is generally carried out at room temperature to control the reaction rate and prevent the formation of over-reduced or side products. jocpr.com In some reductive amination procedures, the optimal temperature for the reduction step has been found to be in the range of 70-75 °C to drive the reaction to completion. researchgate.net

Interactive Data Table: Solvent and Temperature Parameters in Reductive Amination

| Parameter | Step | Typical Conditions | Rationale |

| Solvent | Imine Formation | Methanol, Ethanol | Good solubility for reactants, facilitates condensation. jocpr.com |

| Reduction | Methanol/Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Solubilizes the imine and reducing agent. Greener alternatives like Ethyl Acetate are preferred. jocpr.comacsgcipr.orgresearchgate.net | |

| Temperature | Imine Formation | Reflux (e.g., 80 °C in Methanol) | Overcomes activation energy for dehydration, drives equilibrium towards imine formation. jocpr.com |

| Reduction | Room Temperature | Controls the exothermic reduction reaction, minimizes side products. jocpr.com |

Reaction Kinetics and Mechanistic Pathways in Synthesis

The synthesis of this compound via reductive amination proceeds through a well-established mechanistic pathway involving two primary stages: the formation of a Schiff base (imine) and its subsequent reduction.

Mechanistic Pathway:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 3-hydroxy-4-methoxybenzaldehyde. This forms a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to yield a neutral carbinolamine. youtube.com

Reduction of the Imine: The final step is the reduction of the C=N double bond of the imine. Hydride-based reducing agents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), are commonly used. nih.govorganic-chemistry.org The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion (or the imine itself), cleaving the π-bond and forming the final secondary amine product, this compound. youtube.com

Reaction Kinetics: The kinetics of Schiff base formation are typically second-order, being first-order with respect to both the amine and the aldehyde. researchgate.net The rate of this reaction is pH-dependent. The rate-determining step can be either the initial nucleophilic attack or the subsequent dehydration, depending on the pH of the reaction medium. nih.gov The reduction of the imine is generally a faster process than its formation, especially when using potent reducing agents. The choice of reducing agent is critical; milder reagents like sodium cyanoborohydride (NaBH₃CN) or STAB are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which allows for a convenient one-pot procedure where all reactants are mixed together. wikipedia.orgsciencemadness.org The kinetics of the reduction step can be influenced by the solvent and temperature, with higher temperatures generally increasing the reaction rate. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to create a more sustainable and environmentally friendly process. Reductive amination is inherently a green reaction as it often allows for one-pot synthesis, which minimizes waste by eliminating the need for purification of intermediates. wikipedia.org

Key green chemistry considerations for this synthesis include:

Solvent Choice: A significant improvement is the replacement of hazardous chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) with greener alternatives. acsgcipr.orgresearchgate.net Solvents such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even water, where reactant solubility allows, are preferred. researchgate.net Glycerol has also been explored as a biodegradable and recyclable solvent for reductive aminations. ias.ac.in

Catalysis: While the use of sodium borohydride is common, catalytic hydrogenation using molecular hydrogen (H₂) and a recyclable metal catalyst (e.g., palladium on carbon, nickel) represents a more atom-economical approach, with water being the only byproduct. wikipedia.orgfrontiersin.org The development of non-noble metal catalysts, such as those based on nickel or iron, further enhances the green credentials of the process. researchgate.netrsc.org

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis has been shown to accelerate similar reactions, often leading to shorter reaction times and improved yields with less energy input. ias.ac.in

Atom Economy: Reductive amination is generally considered to have good atom economy. One-pot procedures further improve this by reducing the number of synthetic steps and purification stages, thereby minimizing material loss. wikipedia.org

Comparative Analysis of Synthetic Yields and Purity Profiles Across Different Methodologies

The yield and purity of this compound are highly dependent on the chosen synthetic methodology, particularly the reducing agent and reaction conditions.

Methodology Comparison:

Choice of Reducing Agent:

Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting aldehyde. Therefore, it is typically used in a stepwise manner or added after sufficient time has been allowed for imine formation. commonorganicchemistry.com When used in a one-pot reaction with aniline (B41778) and benzaldehyde (B42025) in the presence of an ionic liquid catalyst, yields as high as 97% have been reported. ias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective than NaBH₄ and is effective under mildly acidic conditions where the imine is protonated and more readily reduced than the aldehyde. This allows for efficient one-pot reactions. commonorganicchemistry.com

Sodium Triacetoxyborohydride (NaHB(OAc)₃ or STAB): STAB is a mild and highly selective reagent for reductive amination and is often the reagent of choice for direct reductive aminations. organic-chemistry.orgcommonorganicchemistry.com It is less toxic than NaBH₃CN and generally provides high yields and purity. It is not compatible with methanol and is typically used in solvents like DCE, THF, or greener alternatives like ethyl acetate. commonorganicchemistry.com

Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C can provide excellent yields and very high purity, with the added benefit of being a very clean reaction. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable hydrogen gas. frontiersin.org

Purity Profile: The main impurities in the synthesis of this compound can include the unreacted starting materials (3-hydroxy-4-methoxybenzaldehyde and benzylamine), the alcohol byproduct from the reduction of the aldehyde (3-hydroxy-4-methoxybenzyl alcohol), and potentially a tertiary amine from the over-alkylation of the product. The choice of a selective reducing agent like STAB minimizes the formation of the alcohol byproduct. organic-chemistry.org Running the reaction with a slight excess of the amine can help to fully consume the aldehyde, but may complicate purification.

Interactive Data Table: Comparative Yields of Reductive Amination Methods

| Method | Reducing Agent | Typical Solvent(s) | Typical Yield | Advantages | Disadvantages |

| Indirect (Stepwise) | NaBH₄ | Methanol | Moderate to High | Can lead to higher purity. | Lower overall yield due to multiple steps. |

| Direct (One-Pot) | NaBH₄ / Catalyst | Ionic Liquid (e.g., Glycerol) | High (up to 97%) ias.ac.in | High yield, one-pot, green solvent potential. ias.ac.in | May require a catalyst. |

| Direct (One-Pot) | NaBH₃CN | Methanol | High | Good selectivity, one-pot. commonorganicchemistry.com | Toxicity of cyanide byproduct. |

| Direct (One-Pot) | NaHB(OAc)₃ (STAB) | DCE, THF, Ethyl Acetate | High | High selectivity, mild conditions, high yield. organic-chemistry.orgcommonorganicchemistry.com | Moisture sensitive, not compatible with methanol. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol, Methanol | Very High | High purity, high atom economy. frontiersin.org | Requires specialized equipment, catalyst cost. |

Advanced Spectroscopic and Structural Elucidation of 5 Benzylaminomethyl 2 Methoxyphenol

Conformational Analysis of 5-(Benzylaminomethyl)-2-methoxyphenol

The flexibility of the benzylaminomethyl side chain attached to the methoxyphenol core allows for multiple low-energy conformations. Understanding the preferred spatial arrangement of these functional groups is critical, as it governs the molecule's intermolecular interactions.

Solution-State Conformational Dynamics via Advanced NMR Spectroscopy (e.g., NOESY, ROESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe the spatial proximity of protons within a molecule, providing insights into its solution-state conformation. acdlabs.comcolumbia.edulibretexts.org For small to medium-sized molecules like this compound, these experiments can reveal which protons are close to each other, even if they are separated by many bonds. columbia.edu

A 2D NOESY experiment on this compound would be expected to show cross-peaks between the protons of the benzyl (B1604629) group and the protons on the phenolic ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of relative inter-proton distances. nih.gov For instance, correlations between the benzylic methylene (B1212753) protons (-CH2-) and the aromatic protons of the phenol (B47542) ring would confirm a folded conformation where the benzyl group is in proximity to the phenol ring. The absence of such correlations might suggest a more extended conformation.

ROESY is particularly useful for molecules in the intermediate molecular weight range where the standard NOE effect might be close to zero. columbia.edu It provides similar through-space correlation information but with a different dependence on molecular motion, making it a complementary technique to NOESY. chemrxiv.org In the case of this compound, a ROESY spectrum would help to unambiguously identify through-space correlations, especially if the NOESY results are inconclusive. chemrxiv.org

Interactive Table 1: Hypothetical NOESY/ROESY Correlations for this compound

| Interacting Protons | Expected Correlation | Implied Conformation |

| Benzylic -CH2- and Phenolic Ring Protons | Present | Folded conformation with the benzyl group oriented towards the phenolic ring. |

| Benzylic -CH2- and Benzyl Ring Protons (ortho) | Present | Proximity of the methylene bridge to the benzyl ring's ortho protons. |

| Methoxyphenol -OCH3 and Phenolic Ring Protons (ortho) | Present | Confirmation of the methoxy (B1213986) group's position relative to the adjacent proton. |

| Amine -NH- and Benzylic -CH2- | Present | Confirmation of the connectivity and proximity within the aminomethyl linker. |

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govthepharmajournal.com This technique provides a static picture of the molecule in the solid state, revealing exact bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation. researchgate.netmemtein.com

The crystal structure would likely reveal the extent of intramolecular and intermolecular hydrogen bonding. The phenolic hydroxyl group and the secondary amine are capable of acting as both hydrogen bond donors and acceptors. These interactions play a crucial role in stabilizing the crystal lattice. The data obtained from X-ray crystallography, such as the unit cell dimensions and the atomic coordinates, are invaluable for understanding the molecule's packing in the solid state. nih.gov

Interactive Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 15.1 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | Angle of the unit cell. |

| Volume (ų) | 1280.7 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Hydrogen Bonds (Å) | O-H···N (2.8), N-H···O (2.9) | Indicates the presence and strength of intermolecular hydrogen bonding. |

Detailed Vibrational Spectroscopic Characterization of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. thermofisher.com These techniques are complementary and offer a comprehensive understanding of the functional groups present in a molecule. mdpi.comyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopic Signatures and Vibrational Mode Assignments

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds. The broadness and position of the O-H and N-H stretching bands can provide information about hydrogen bonding. researchgate.net

Key vibrational modes for this compound would include the stretching vibrations of the phenolic O-H and the amine N-H groups, the aromatic and aliphatic C-H stretches, the C=C stretching of the aromatic rings, and the C-O stretching of the methoxy and phenol groups. sapub.orgrsc.orgscispace.com

Interactive Table 3: Hypothetical FTIR Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H Stretch (H-bonded) | Phenol |

| 3350-3310 | N-H Stretch | Secondary Amine |

| 3100-3000 | Aromatic C-H Stretch | Benzene (B151609) Rings |

| 2950-2850 | Aliphatic C-H Stretch | -CH₂- and -OCH₃ |

| 1600-1450 | Aromatic C=C Ring Stretch | Benzene Rings |

| 1260-1200 | Asymmetric C-O-C Stretch | Methoxy |

| 1050-1000 | Symmetric C-O-C Stretch | Methoxy |

Raman Spectroscopic Investigations

Raman spectroscopy is a light scattering technique that provides information about vibrational modes. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. youtube.comsapub.org For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C-C backbone. The symmetric breathing modes of the phenyl rings typically give rise to strong Raman signals.

Interactive Table 4: Hypothetical Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3060 | Aromatic C-H Stretch | Benzene Rings |

| 1605 | Aromatic Ring Breathing | Benzene Rings |

| 1005 | Symmetric Ring Breathing | Benzene Ring |

| 820 | C-H Out-of-plane Bending | Substituted Benzene |

Advanced Nuclear Magnetic Resonance (NMR) Studies of this compound

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netnih.gov

For this compound, the 1H NMR spectrum would show distinct signals for the aromatic protons on both the phenol and benzyl rings, the methoxy protons, the benzylic methylene protons, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenolic ring. elsevierpure.com

Interactive Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | ~5.5 (broad s) | - |

| Amine -NH | ~2.1 (broad s) | - |

| Methoxy -OCH₃ | 3.85 (s, 3H) | 55.9 |

| Benzylic -CH₂- | 4.05 (s, 2H) | 52.1 |

| Phenolic Ring C1-OCH₃ | - | 147.2 |

| Phenolic Ring C2-OH | - | 145.8 |

| Phenolic Ring C3-H | 6.80 (d, 1H) | 111.5 |

| Phenolic Ring C4-H | 6.90 (dd, 1H) | 119.8 |

| Phenolic Ring C5-CH₂ | - | 129.5 |

| Phenolic Ring C6-H | 6.75 (d, 1H) | 115.4 |

| Benzyl Ring C1' | - | 139.5 |

| Benzyl Ring C2'/C6'-H | 7.35 (d, 2H) | 128.8 |

| Benzyl Ring C3'/C5'-H | 7.40 (t, 2H) | 128.6 |

| Benzyl Ring C4'-H | 7.30 (t, 1H) | 127.5 |

Two-Dimensional NMR Correlational Spectroscopy (COSY, HSQC, HMBC) for Definitive Resonance Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in a molecule as complex as this compound. While one-dimensional (1D) NMR spectra can provide initial information, spectral overlap, particularly in the aromatic regions, necessitates the use of 2D correlation techniques for definitive structural confirmation.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would reveal correlations between adjacent protons on the phenolic and benzyl rings. For instance, the protons on the methoxyphenol ring would show correlations that confirm their substitution pattern. Similarly, the spin system of the benzyl group's aromatic protons would be elucidated.

HSQC (Heteronuclear Single Quantum Coherence) experiments are crucial for correlating directly bonded proton and carbon atoms. chemicalbook.com Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to. This technique would allow for the direct assignment of each carbon atom in the molecule that bears a proton, such as the methoxy group, the methylene bridge, and the CH groups of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two to three bonds (and occasionally four in conjugated systems). chemicalbook.com This is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the benzylic methylene protons and carbons in both the benzyl and the methoxyphenol rings, unequivocally linking these two fragments. Furthermore, correlations from the methoxy protons to the corresponding aromatic carbon would confirm its position.

A hypothetical data table for the NMR assignments of this compound, which would be generated from these experiments, is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-OH | - | - | - |

| 2-OCH₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 4 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 5-CH₂ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 6 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| NH | Hypothetical Value | - | Hypothetical Value |

| Benzyl-CH₂ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Benzyl-C1' | - | Hypothetical Value | Hypothetical Value |

| Benzyl-C2'/C6' | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Benzyl-C3'/C5' | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Benzyl-C4' | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Variable Temperature NMR for Intramolecular Dynamic Processes

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation. nih.govcore.ac.uk For this compound, several dynamic processes could potentially be observed.

The rotation around the single bonds, specifically the C5-CH₂ bond and the CH₂-NH bond, could be hindered. At low temperatures, this restricted rotation might lead to the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation would increase, eventually leading to the coalescence of these separate signals into a single, averaged signal. By analyzing the spectra at different temperatures, it would be possible to calculate the energy barrier for this rotation.

Additionally, proton exchange of the phenolic hydroxyl group and the amine proton could be studied. The rate of this exchange is often temperature and solvent-dependent. VT-NMR could provide insights into the kinetics of these exchange processes and any intramolecular hydrogen bonding that may be present.

High-Resolution Mass Spectrometric Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the parent ion and its fragments. This is fundamental in confirming the molecular formula of this compound, which is C₁₅H₁₇NO₂.

Tandem Mass Spectrometry (MS/MS) is essential for elucidating the fragmentation pathways of a molecule, which in turn helps to confirm its structure. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions.

For this compound, a primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond. nih.govresearchgate.net This would be expected to produce a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would likely involve the loss of the benzyl group, leading to a fragment corresponding to the aminomethyl-methoxyphenol moiety. Further fragmentation of the methoxyphenol ring could involve the loss of a methyl radical (•CH₃) or carbon monoxide (CO).

A hypothetical table of major fragments is presented below.

| m/z (Fragment Ion) | Proposed Structure/Loss |

| 244.1332 | [M+H]⁺ |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

| 152.0706 | [M+H - C₇H₇]⁺ |

| 137.0597 | [M+H - C₇H₇ - NH]⁺ |

Chiroptical Properties of Enantiomerically Resolved this compound (if applicable)

This compound is a chiral molecule, with the stereocenter being the benzylic carbon if it were asymmetrically substituted, or in this case, the molecule as a whole lacks a plane of symmetry. However, as it is typically synthesized from achiral precursors without a chiral resolution step, it exists as a racemic mixture. If the enantiomers were to be resolved, their chiroptical properties could be studied.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aist.go.jp The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. For the individual enantiomers of this compound, the CD spectra would be mirror images of each other. The electronic transitions of the aromatic chromophores would give rise to characteristic Cotton effects, the signs of which would be indicative of the absolute configuration of each enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. aist.go.jp Similar to CD spectroscopy, the ORD curves for the two enantiomers of this compound would be mirror images. The shape of the ORD curve, particularly in the region of the chromophores' absorption, can also be used to correlate the structure with the optical rotation and help in assigning the absolute configuration.

Theoretical and Computational Chemistry of 5 Benzylaminomethyl 2 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure for 5-(Benzylaminomethyl)-2-methoxyphenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For a molecule like this compound, a DFT study would typically begin with a geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms (the ground state geometry) by minimizing the energy. From this optimized structure, a wealth of information can be derived, including:

Optimized Bond Lengths and Angles: Precise predictions of the distances between atoms and the angles between bonds.

Total Energy and Enthalpy of Formation: Thermodynamic quantities that describe the stability of the molecule.

Vibrational Frequencies: Calculations that correspond to the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes.

Molecular Orbitals: The wavefunctions of the individual electrons, which are crucial for understanding chemical bonding and reactivity.

While specific DFT data for this compound is not available, studies on related molecules provide a template for the expected results. For instance, DFT calculations on other methoxy-substituted phenols and benzylamine (B48309) derivatives are common in the literature. These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results.

Illustrative Data Table: Predicted Ground State Properties

The following table presents hypothetical, yet representative, data that would be obtained from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Property | Predicted Value (Illustrative) |

| Total Energy | -xxxx.** Hartree |

| Dipole Moment | ~2.5 - 3.5 Debye |

| C-O (phenol) Bond Length | ~1.37 Å |

| C-N (amine) Bond Length | ~1.46 Å |

| O-H (phenol) Bond Length | ~0.97 Å |

| N-H (amine) Bond Length | ~1.01 Å |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. organic-chemistry.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, one would expect the HOMO to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic system, due to the electron-donating nature of the hydroxyl and methoxy (B1213986) groups. The LUMO would likely be distributed across the benzyl (B1604629) ring and the aminomethyl bridge.

From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Illustrative Data Table: FMO Analysis and Reactivity Indices

This table shows representative values for the FMO properties of a molecule like this compound.

| Parameter | Illustrative Value | Interpretation |

| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates good kinetic stability |

| Ionization Potential (I) | 5.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 0.8 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.88 eV | Propensity to accept electrons |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wikipedia.org It is invaluable for identifying the electron-rich and electron-poor regions, which in turn predicts sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

In an MEP map:

Red regions indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack.

Blue regions indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack.

Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom, making it a primary site for hydrogen bond donation and interaction with electrophiles. The hydrogen atom of the hydroxyl group and the hydrogen on the secondary amine would exhibit a positive potential (blue), marking them as hydrogen bond donor sites. The aromatic rings would show a mix of potentials, with the pi-electron clouds generally being regions of negative potential.

This analysis is often complemented by Mulliken or Natural Bond Orbital (NBO) charge analysis , which assigns partial atomic charges to each atom in the molecule, providing a quantitative measure of the electron distribution.

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Solvation Effects and Conformational Landscapes in Various Media

The conformation and behavior of a molecule can be significantly influenced by the solvent. sigmaaldrich.comnih.gov MD simulations are an excellent tool for exploring these solvation effects . By simulating this compound in different solvent environments (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), one can understand:

Conformational Preferences: The molecule is not rigid and has several rotatable bonds (e.g., around the C-C and C-N single bonds of the aminomethyl bridge). MD simulations can explore the potential energy surface to identify the most stable conformers in a given solvent and the energy barriers between them.

Solvent Shell Structure: How solvent molecules arrange themselves around the solute. For example, in water, one would expect a well-defined hydration shell around the polar hydroxyl and amine groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent can be tracked over time, providing insights into its solubility and interaction strength.

The conformational landscape refers to the collection of all accessible conformations and their relative energies. In a polar solvent like water, conformations that expose the polar -OH and -NH- groups to the solvent would be favored. In a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl and amine groups might become more prevalent, leading to more compact conformations.

Simulations of Interactions with Biomolecular Mimics

Given the structural features of this compound, which are present in many biologically active molecules, MD simulations can be used to study its potential interactions with biomimetic systems, such as a lipid bilayer or a protein active site.

Interaction with a Lipid Bilayer: Studies on similar phenolic compounds have shown that they can partition into lipid membranes. An MD simulation could place this compound near a model membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer) to observe its behavior. Key questions that could be answered include:

Does the molecule adsorb to the surface or insert into the hydrophobic core?

What is its preferred orientation within the bilayer?

How does its presence affect the properties of the membrane, such as its fluidity or thickness? It is likely that the phenolic head would anchor at the polar interface of the bilayer via hydrogen bonds, with the more hydrophobic benzyl group inserting into the acyl chain region.

Interaction with a Protein Active Site: If a potential protein target were identified, MD simulations could be used to model the binding of this compound to its active site. This would provide insights into the specific interactions (hydrogen bonds, pi-stacking, hydrophobic interactions) that stabilize the complex and could help in understanding its mechanism of action.

These simulations are crucial in fields like drug design and materials science for predicting how a molecule will behave in a realistic and complex environment.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. For a compound like this compound, molecular docking can elucidate potential interactions with various enzymes or receptors, providing insights into its possible pharmacological activities.

The prediction of binding sites is a critical first step in molecular docking. For a novel compound, potential binding sites on a target protein can be identified using various computational tools that analyze the protein's surface for cavities and pockets suitable for ligand binding. These algorithms often consider geometric shape, hydrophobicity, and hydrogen-bonding potential.

In the context of this compound, its structural motifs—a methoxyphenol group and a benzylamine moiety—suggest potential interactions with a range of biological targets. For example, methoxy-substituted aromatic rings are known to interact with serotonin (B10506) receptors, while the benzylamine scaffold is a common feature in monoamine oxidase (MAO) inhibitors. researchgate.netnih.gov

A hypothetical in silico prediction of binding sites for this compound could involve docking it against a panel of receptors known to bind similar ligands. For example, docking studies against the 5-HT2A receptor have identified key residues, such as Phe339 and Phe340, that interact with the N-benzyl group of phenethylamine (B48288) agonists. nih.gov Similarly, docking this compound into the active site of MAO-B could reveal interactions with key residues in its inhibitor binding pocket.

A representative example of predicted binding interactions for a related compound, a benzimidazole (B57391) derivative targeting the Topoisomerase II protein, is shown in the table below. This illustrates the types of interactions that can be predicted.

| Compound | Target Protein | Interacting Residues | Interaction Type |

| Compound 15 | Topoisomerase II | ASP 479, GLU 506 | Hydrogen Bond |

| Compound 2 | Topoisomerase II | TYR 805, THR 807 | Hydrophobic |

| Compound 4 | Topoisomerase II | LYS 482 | Electrostatic |

This table is illustrative and based on findings for benzimidazole derivatives, not this compound.

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. These calculations are performed using scoring functions within docking software, which account for various forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding.

For this compound, one could hypothesize its binding energy against various targets. For instance, studies on phenolic compounds binding to acetylcholinesterase have reported binding energies in the range of -4 to -9 kcal/mol. researchgate.netnih.gov The identification of key interaction hotspots involves analyzing the docked pose to see which specific amino acid residues in the binding site contribute most significantly to the binding energy. These hotspots are often regions where strong hydrogen bonds or extensive hydrophobic interactions occur.

The following table presents hypothetical binding energies for this compound docked against potential targets, based on data from similar compounds.

| Target Protein | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin 5-HT2A Receptor | -8.5 | Phe339, Phe340, Ser242 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Ile199, Cys172 |

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Val523 |

This table is for illustrative purposes and contains hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is the generation of molecular descriptors. These are numerical values that describe various aspects of a molecule's structure and properties. Descriptors can be categorized as:

1D descriptors: based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: based on the 3D conformation (e.g., molecular shape, surface area).

Physicochemical descriptors: (e.g., logP, polarizability, dipole moment).

For a series of analogues of this compound, a wide range of descriptors would be calculated. Subsequently, a crucial step is to select a subset of these descriptors that are most correlated with the biological activity of interest. This is often done using statistical methods like multiple linear regression (MLR) or machine learning algorithms. imrpress.comnih.gov

A study on the antibacterial activity of benzimidazole analogues identified descriptors such as the topological polar surface area (TPSA), the number of H-bond acceptors, and the implicit logP (iLOGP) as being important for activity. ijpsr.com

The table below lists some common descriptors that would be relevant for a QSAR study of this compound analogues.

| Descriptor Class | Example Descriptors | Relevance |

| Topological | Balaban J index, Kier's alpha shape indices | Describes molecular branching and shape. |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and polar interactions. |

| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Correlates with hydrophobicity and membrane permeability. |

| 3D Descriptors | Molecular volume, Surface area | Describes the size and shape of the molecule in three-dimensional space. |

Once a set of relevant descriptors is selected, a mathematical model is built to predict the biological activity. This model can take various forms, from a simple linear equation to a more complex machine learning model like an artificial neural network (ANN). nih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not used in model development. japsonline.com

For analogues of this compound, a predictive QSAR model could be developed for a specific activity, for example, inhibition of MAO-B. A hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined from the regression analysis. Such a model would allow for the virtual screening of a library of related compounds to prioritize those with the highest predicted activity for synthesis and experimental testing. QSAR studies on MAO inhibitors have highlighted the importance of lipophilicity and electronic properties for inhibitory activity. bas.bg

Mechanistic Studies of 5 Benzylaminomethyl 2 Methoxyphenol in Pre Clinical, Non Human Biological Systems

Modulation of Specific Cellular Signaling Pathways by 5-(Benzylaminomethyl)-2-methoxyphenol

Cellular signaling pathways are complex networks that dictate cellular function, proliferation, and death. The ability of a compound to modulate these pathways is a key area of pre-clinical investigation.

Investigation of Kinase Inhibition or Activation Profiles

Protein kinases are crucial enzymes that regulate a majority of cellular processes by adding phosphate (B84403) groups to proteins. Their dysregulation is implicated in numerous diseases. Kinase inhibition profiling helps to determine a compound's selectivity and potential therapeutic action.

Specific data on the kinase inhibition or activation profile for this compound is not available in the reviewed scientific literature. General studies on other compounds, such as GW2580, demonstrate that kinase selectivity is typically assessed against a broad panel of kinases to determine the specific targets and the concentration required for inhibition (IC50).

Influence on Receptor-Mediated Signaling Cascades in Cellular Models

Receptors on the cell surface or within the cell receive signals from ligands, initiating a cascade of events known as a signaling cascade. Understanding a compound's effect on these cascades is vital to understanding its biological activity. For instance, the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates signaling through Gq/G11 proteins, leading to the hydrolysis of inositol (B14025) phosphates and an increase in cytosolic calcium. eurofinsdiscovery.com

Detailed research findings on the specific influence of this compound on receptor-mediated signaling cascades in cellular models have not been identified in the available search results.

Effects on Intracellular Second Messenger Systems

Upon receptor activation, small molecules known as second messengers are generated or released, which then diffuse within the cell to relay the signal to various effector proteins. derangedphysiology.com Key second messengers include cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), ions such as Ca2+, and lipid-derived molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules amplify the initial signal and orchestrate a specific cellular response. derangedphysiology.com For example, nitric oxide can activate guanylyl cyclase to produce cGMP, which in turn activates Protein Kinase G, leading to smooth muscle relaxation by decreasing intracellular calcium availability. derangedphysiology.com

The effects of this compound on specific intracellular second messenger systems are not documented in the currently available scientific literature.

Interaction with Defined Molecular Targets

Identifying the direct molecular targets of a compound is fundamental to elucidating its mechanism of action. This often involves binding assays and kinetic studies with purified enzymes or receptors.

Enzyme Binding and Inhibition Kinetics (e.g., Tyrosinase inhibition)

Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibitors of this enzyme are of interest for treating hyperpigmentation disorders. Kinetic studies are performed to understand how a compound inhibits an enzyme. These studies determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and can reveal the mode of inhibition (e.g., competitive, uncompetitive, or mixed-type). brieflands.comnih.gov For example, studies on benzaldehyde (B42025) derivatives have shown that they can act as competitive or uncompetitive inhibitors of mushroom tyrosinase, depending on their specific chemical structure. brieflands.com

While compounds with structural similarities are being investigated as tyrosinase inhibitors, specific data regarding the enzyme binding and inhibition kinetics for this compound, including IC50 values or the type of inhibition, are not available in the reviewed literature. Therefore, no data table can be generated for its specific activity.

Receptor Ligand Binding Assays (e.g., 5-HT2A/2C agonists)

Receptor ligand binding assays are used to measure the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor. A test compound is introduced to compete with the radioligand, and the amount of displacement is used to calculate the compound's binding affinity (often expressed as a Ki or IC50 value). nih.gov Such assays are crucial for characterizing compounds targeting receptors like the serotonin 5-HT2A and 5-HT2C receptors, which are important in neuroscience. plos.orgeurofinsdiscovery.comresearchgate.net

There is no specific data from receptor ligand binding assays for this compound in the context of it acting as a 5-HT2A/2C agonist available in the public search results. Consequently, a data table detailing its binding affinities for these receptors cannot be provided.

Protein-Protein Interaction Modulation

The ability of small molecules to modulate protein-protein interactions (PPIs) is a critical area of research in the development of novel therapeutic agents. mdpi.comnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.gov The modulation of these interactions can occur through various mechanisms, including direct inhibition at the protein interface or through allosteric effects that alter protein conformation. frontiersin.orgresearchgate.net While the specific interactions of this compound have yet to be fully elucidated, the broader context of PPI modulation provides a framework for understanding its potential mechanisms. For instance, the targeting of key interactions in signaling pathways, such as those involving p53 and MDM2, is a well-established strategy in cancer research. nih.gov

Cellular Responses to this compound in In Vitro Non-Human Cell Models

In vitro studies using non-human cell lines are crucial for characterizing the cellular effects of a compound. The following sections detail the observed responses to this compound in such models.

Impact on Cell Viability and Proliferation in Specified Cell Lines (e.g., MCF-7)

The impact of a compound on cell viability and proliferation is a primary indicator of its potential biological activity. Studies on the MCF-7 human breast cancer cell line are commonly used to assess these parameters for novel compounds. For example, research on other methoxy-containing phenolic compounds has demonstrated significant effects on MCF-7 cell growth. While direct data for this compound is not yet available, the methodologies used in these studies, such as the MTT assay, provide a standard for evaluation. nih.govresearchgate.net

Interactive Table: Representative Data on Antiproliferative Activity in MCF-7 Cells

Note: This table is a template for displaying data on the antiproliferative effects of a compound on MCF-7 cells. Specific data for this compound is not currently available.

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0.1 | 100 | 5.2 |

| 1 | 85 | 4.8 |

| 10 | 62 | 6.1 |

| 100 | 40 | 5.5 |

Induction of Apoptosis or Necrosis Pathways and Underlying Molecular Events

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. nih.gov This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. mdpi.comnih.gov Key molecular events in apoptosis include the regulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the subsequent activation of caspase cascades. nih.govnih.gov While the specific ability of this compound to induce apoptosis is under investigation, the established pathways provide a roadmap for mechanistic studies.

Interactive Table: Key Molecular Markers in Apoptosis Induction

Note: This table illustrates the types of molecular changes that are typically measured to assess apoptosis. Data specific to this compound is pending further research.

| Molecular Marker | Change upon Treatment | Pathway Implication |

| Bax/Bcl-2 Ratio | Increased | Intrinsic Pathway |

| Cytochrome c Release | Increased | Intrinsic Pathway |

| Caspase-9 Activation | Increased | Intrinsic Pathway |

| Caspase-8 Activation | Increased | Extrinsic Pathway |

| Caspase-3 Activation | Increased | Common Execution Pathway |

Effects on Gene Expression and Proteomic Profiles

Understanding how a compound alters gene expression and the proteome of a cell can provide deep insights into its mechanism of action. Techniques such as microarray analysis, RNA sequencing, and mass spectrometry-based proteomics are employed to obtain these profiles. These analyses can reveal the signaling pathways and cellular processes that are most affected by the compound. The specific gene and protein expression changes induced by this compound are a current area of active research.

Pharmacological Characterization in Non-Human Animal Models for Mechanistic Elucidation

To understand the in vivo relevance of in vitro findings, studies in non-human animal models are essential. These models allow for the investigation of a compound's effect on a whole organism, including its target engagement and pathway activation in a more complex biological environment.

In Vivo Studies in Animal Models (e.g., rodents) for Target Engagement and Pathway Activation

Rodent models are frequently used to assess the in vivo efficacy and mechanism of action of novel compounds. nih.gov These studies can confirm whether the molecular targets identified in vitro are also engaged in a living organism and whether this engagement leads to the desired downstream pathway modulation. While in vivo data for this compound is not yet published, future studies will be critical in validating its preclinical potential.

Biodistribution and Metabolism Research in Pre-clinical Models

Currently, there is a notable lack of publicly available scientific literature detailing the specific biodistribution and metabolic fate of this compound in preclinical models. Comprehensive studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been identified in the course of this review. Such studies are crucial for understanding the pharmacokinetic profile of a compound, including its presence in various tissues and its biotransformation into different metabolites.

In the absence of direct experimental data for this compound, it is possible to speculate on its potential metabolic pathways based on its structural components. The molecule contains a phenolic group, a methoxy (B1213986) group, and a benzylamine (B48309) moiety, all of which are susceptible to well-known metabolic transformations. Phenolic compounds often undergo extensive metabolism in the body. nih.gov The benzylamine part of the molecule could be subject to degradation by enzymes such as monoamine oxidase B, which is known to metabolize benzylamine into benzaldehyde.

For illustrative purposes, the following table represents the type of data that would be generated from a typical preclinical biodistribution study. Please note, the data presented in this table is hypothetical and not based on actual experimental results for this compound.

| Organ | Time Point (1h) | Time Point (4h) | Time Point (24h) |

| Blood | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Liver | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Kidneys | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Brain | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Lungs | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Spleen | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Muscle | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

| Fat | Example Value (%ID/g) | Example Value (%ID/g) | Example Value (%ID/g) |

Table 1: Hypothetical Biodistribution Data for this compound in a Rodent Model. Values would typically be represented as the percentage of the injected dose per gram of tissue (%ID/g).

Utility of this compound as a Chemical Probe for Fundamental Biological Research

While specific applications of this compound as a chemical probe are not extensively documented, its chemical structure suggests potential utility in several areas of fundamental biological research. A chemical probe is a small molecule used to study biological systems, often by interacting with a specific protein target. The value of such a probe lies in its ability to modulate the function of its target, thereby allowing researchers to investigate the target's role in cellular processes.

The N-benzyl group is a common feature in compounds designed to interact with various receptors and enzymes. For instance, N-benzyl substitution of certain tryptamines is known to enhance their affinity and potency at serotonin 5-HT2 receptors. researchgate.nettdx.cat This suggests that this compound could potentially serve as a scaffold or a starting point for the development of selective ligands for aminergic G-protein coupled receptors. Its ability to be synthesized with various substitutions on the benzyl (B1604629) ring could allow for the exploration of structure-activity relationships to optimize binding affinity and selectivity for a particular receptor subtype. researchgate.net

Furthermore, the 2-methoxyphenol moiety is a well-recognized structural feature in a variety of biologically active natural products and synthetic compounds. nih.govjosai.ac.jp This phenolic part of the molecule could confer antioxidant properties, and its derivatives have been studied for their effects on enzymes like cyclooxygenase (COX). nih.govjosai.ac.jp Therefore, this compound could be utilized as a tool to investigate cellular pathways related to oxidative stress and inflammation.

Receptor binding assays are a fundamental tool in drug discovery and pharmacology for identifying and characterizing the interaction between a ligand and its receptor. nih.govwikipedia.org In a typical competitive binding assay, a radiolabeled ligand with known affinity for a receptor is used. The ability of a test compound, such as this compound, to displace the radioligand from the receptor is measured. This allows for the determination of the test compound's binding affinity (Ki). Given its structural motifs, this compound could be screened in such assays against a panel of receptors to identify potential biological targets.

| Potential Application | Biological System/Assay | Rationale |

| Ligand for 5-HT2 Receptors | Radioligand Binding Assays, Functional Assays (e.g., Calcium Mobilization) | The N-benzyl group is known to modulate affinity at these receptors. researchgate.nettdx.cat |

| Investigation of Oxidative Stress Pathways | Cell-based assays measuring reactive oxygen species (ROS) | The 2-methoxyphenol moiety is a known antioxidant scaffold. nih.govjosai.ac.jp |

| Modulator of Inflammatory Enzymes | Enzyme activity assays (e.g., COX inhibition) | Phenolic compounds are known to interact with enzymes involved in inflammation. nih.govjosai.ac.jp |

Table 2: Potential Applications of this compound as a Chemical Probe.

Structure Activity Relationship Sar and Analogue Design for 5 Benzylaminomethyl 2 Methoxyphenol

Rational Design and Synthesis of 5-(Benzylaminomethyl)-2-methoxyphenol Analogues

The rational design of analogues for this compound is centered on methodically altering its distinct chemical regions: the methoxy-phenol moiety and the benzylaminomethyl side chain. The synthesis of these analogues typically involves straightforward and established chemical reactions. A common synthetic route is the condensation of a primary amine, such as benzylamine (B48309), with a corresponding aldehyde, like 3-hydroxy-4-methoxybenzaldehyde, to form a Schiff base. This intermediate is then reduced, often using a selective reducing agent like sodium borohydride (B1222165), to yield the desired secondary amine product. mdpi.com This method is versatile and allows for the introduction of a wide variety of substituents on both the aldehyde and amine precursors.

Systematic Exploration of Substituent Effects on the Methoxy-Phenol Moiety

The methoxy-phenol ring is a critical component for molecular recognition and binding to biological targets. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are key pharmacophoric features, acting as hydrogen bond donors and acceptors, respectively. The systematic exploration of this moiety involves several strategies:

Positional Isomerism : Moving the hydroxyl and methoxy groups to other positions on the phenyl ring can significantly impact binding affinity by altering the geometry of interaction with a target protein.

Hydroxyl Group Modification : The acidity and hydrogen-bonding capacity of the phenolic hydroxyl group can be modulated by introducing electron-withdrawing or electron-donating groups onto the aromatic ring. Converting the hydroxyl group to an ether or an ester can determine if a hydrogen bond donor is essential for activity.

Methoxy Group Modification : The methoxy group can be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to probe for steric tolerance in the binding pocket. Demethylation to a dihydroxy derivative would introduce an additional hydrogen bond donor, which could enhance or decrease activity depending on the target's characteristics. nih.gov Studies on other methoxyphenols have shown that such modifications can influence biological activities like antioxidant capacity and cytotoxicity. josai.ac.jpmdpi.com

The following table illustrates potential modifications and their rationale:

| Modification on Methoxy-Phenol Moiety | Rationale | Potential Effect on Activity |

| Replace -OH with -OCH3 | Remove H-bond donor capability | Decrease or abolish activity if H-bond donation is critical. |

| Replace -OCH3 with -OH | Introduce a second H-bond donor | May increase affinity if a second donor site is available on the target. |

| Replace -OCH3 with -F, -Cl | Bioisosteric replacement for methoxy group, alters electronics. cambridgemedchemconsulting.com | Could maintain or alter potency depending on electronic and steric effects. |